molecular formula C9H6FNO2 B8456794 5-Fluoro-1,4-benzodioxane-2-carbonitrile

5-Fluoro-1,4-benzodioxane-2-carbonitrile

Cat. No. B8456794
M. Wt: 179.15 g/mol
InChI Key: PAJKYVHTRIZVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610725B1

Procedure details

13.7 ml of pyridine (169 mmol, 2 eq.) are added to a suspension of 16.7 g of amide from Stage 1 (84.5 mmol) in 180 ml of dioxane at 0° C., followed, 10 minutes later, by dropwise addition of 13.1 ml of trifluoroacetic anhydride (19.5 g; 93 mmol, 1.1 eq.). The reaction mixture is kept cold for 1 hour and is then stirred at room temperature for 16 hours. The solution is taken up in Et2O/1N HCl. The organic phase is washed with 1N NaOH, dried over MgSO4, filtered and then evaporated to dryness. 16.8 g of a pale yellow oil are obtained (quantitative yield).
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]1[C:17]2[O:16][CH2:15][CH:14]([C:18]([NH2:20])=O)[O:13][C:12]=2[CH:11]=[CH:10][CH:9]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>O1CCOCC1.CCOCC>[F:7][C:8]1[C:17]2[O:16][CH2:15][CH:14]([C:18]#[N:20])[O:13][C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
13.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
16.7 g
Type
reactant
Smiles
FC1=CC=CC=2OC(COC21)C(=O)N
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is kept cold for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The organic phase is washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=CC=2OC(COC21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 111%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.